molecular formula C28H44O2 B196370 1beta-HydroxyVitaminD2 CAS No. 127516-23-8

1beta-HydroxyVitaminD2

Cat. No. B196370
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-BLKIPSJVSA-N
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Description

1beta-HydroxyVitaminD2, also known as Doxercalciferol, is a synthetic prodrug of the active 1,25-dihydroxy vitamin D2 . It is used to suppress the synthesis and secretion of parathyroid hormone in secondary hyperparathyroidism . It is effective in stimulating bone growth and, in combination therapy with angiotensin receptor blockers, ameliorates albuminuria and glomerulosclerosis associated with diabetic nephropathy .


Molecular Structure Analysis

The molecular formula of 1beta-HydroxyVitaminD2 is C28H44O2 . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .

Scientific Research Applications

Metabolic Clearance and Vitamin D Homeostasis

1beta-HydroxyVitaminD2 plays a crucial role in vitamin D metabolism and homeostasis. A study indicated that Cyp24a1-null mice had difficulties eliminating 1beta-HydroxyVitaminD2 from the bloodstream and tissues, showcasing the significance of CYP24A1 in regulating the concentrations of vitamin D and its metabolites. The research also highlighted the critical role of vitamin D receptor (VDR) in the catabolic cascade of vitamin D, emphasizing the importance of CYP24A1 and VDR in maintaining vitamin D homeostasis (Masuda et al., 2005).

Extrarenal Expression and Its Implications

1beta-HydroxyVitaminD2 is not only synthesized in the kidneys but also in various extrarenal tissues. Studies have detected the expression of 1alpha-hydroxylase, an enzyme involved in the synthesis of active vitamin D, in several extrarenal sites including skin, lymph nodes, and colon. This widespread distribution suggests potential intracrine roles of 1alpha-hydroxylase, indicating that 1beta-HydroxyVitaminD2 might be involved in modulating vitamin D function in peripheral tissues (Zehnder et al., 2001).

Vitamin D Receptor (VDR) and Its Mutants

The interaction of 1beta-HydroxyVitaminD2 with VDR mutants was explored in a study that synthesized analogues to determine the effect of the 1alpha-hydroxy group and/or 2alpha-(3-hydroxypropyl) group of vitamin D3 analogues on mutant VDR. The study suggested that specific structural groups of vitamin D3 analogues could enhance the transcriptional activity through mutant VDR, revealing potential implications for therapeutic applications (Honzawa et al., 2008).

Role in Immune Function and Disease Progression

1beta-HydroxyVitaminD2's role extends to immune function and disease progression. Research showed that initial periodontal therapy reduced systemic and local levels of 25-hydroxy vitamin D3, which is a precursor of 1beta-HydroxyVitaminD2, in patients with aggressive periodontitis. The findings suggest a potential link between vitamin D metabolites and inflammation, highlighting the role of 1beta-HydroxyVitaminD2 in immunomodulation and its implications in periodontal health (Liu et al., 2010).

Safety And Hazards

While specific safety and hazards related to 1beta-HydroxyVitaminD2 are not mentioned in the retrieved papers, it’s important to note that any vitamin D supplementation should be done under medical supervision to avoid potential side effects and toxicity .

Future Directions

The future directions of 1beta-HydroxyVitaminD2 research could involve further exploration of its extra-skeletal benefits, its role in the prevention and treatment of various diseases, and the development of new formulations and delivery methods .

properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-BLKIPSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617847
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Impurity of Doxercalciferol

CAS RN

127516-23-8
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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